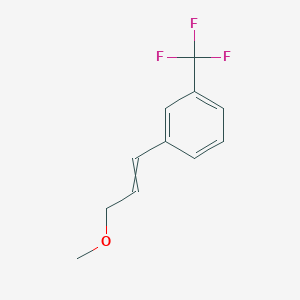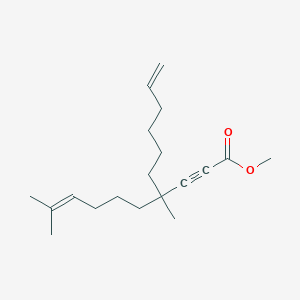
Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate is an organic compound with a complex structure that includes multiple functional groups such as alkenes, alkynes, and esters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate typically involves multi-step organic reactions. One common method involves the coupling of hex-5-en-1-yl with 4,9-dimethyldec-8-en-2-ynoate under specific conditions that promote ester formation. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-(hex-5-en-1-yl)-4,9-dimethyldec-8-en-2-ynoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Hex-5-en-1-yl 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of an ester.
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine: Contains a benzodioxine substructure, offering different pharmacological properties.
特性
CAS番号 |
920266-34-8 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
methyl 4-hex-5-enyl-4,9-dimethyldec-8-en-2-ynoate |
InChI |
InChI=1S/C19H30O2/c1-6-7-8-10-14-19(4,16-13-18(20)21-5)15-11-9-12-17(2)3/h6,12H,1,7-11,14-15H2,2-5H3 |
InChIキー |
UCDRXXDPIGUOMV-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCCC(C)(CCCCC=C)C#CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
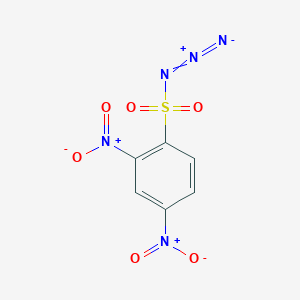
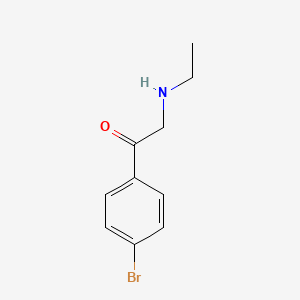
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12635705.png)

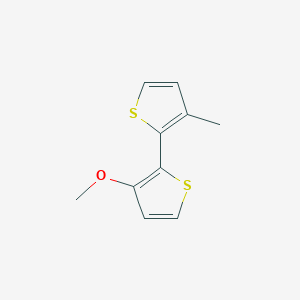
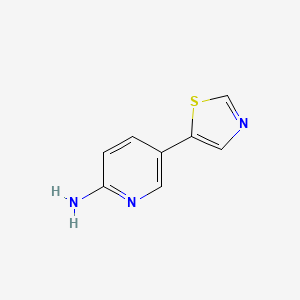
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)


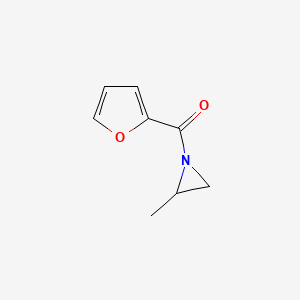
![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)
